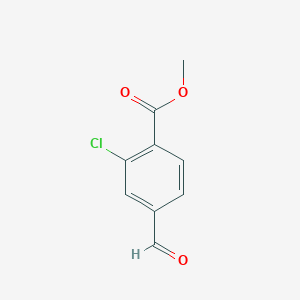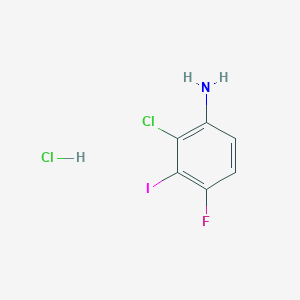
2-Chloro-4-fluoro-3-iodoaniline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-fluoro-3-iodoaniline hydrochloride is a chemical compound with the CAS Number: 2172602-58-1 . It has a molecular weight of 307.92 and is typically in the form of a powder . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H4ClFIN.ClH/c7-5-4(10)2-1-3(8)6(5)9;/h1-2H,10H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Halogen Elements Removal from Aqueous Solution
Layered double hydroxides (LDHs) and thermally activated LDHs have been applied to remove various halogen species, including fluorine, chlorine, bromine, and iodine, from aqueous solutions. These materials demonstrate significant reduction in the concentration of selected anions in laboratory-scale experiments through anion exchange and surface adsorption. The effectiveness of LDHs in removing these anions suggests potential applications for 2-Chloro-4-fluoro-3-iodoaniline hydrochloride in environmental remediation processes to treat water contaminated with halogenated compounds (Theiss, Couperthwaite, Ayoko, & Frost, 2014).
Hypervalent Iodine Heterocycles Synthesis
Hypervalent iodine heterocycles have been synthesized involving compounds similar to this compound. These compounds exhibit unique structural and electronic properties, making them valuable for various chemical transformations and the development of new materials and pharmaceuticals. The structural investigation of such compounds provides insights into their potential applications in synthetic organic chemistry and drug discovery (Nemykin et al., 2011).
Intramolecular Arylthiolations Catalysis
This compound may participate in catalytic processes such as intramolecular arylthiolations. These reactions are facilitated by Cu(I) and Pd(II) catalysts, demonstrating the compound's potential as a substrate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. This showcases the versatility of halogenated anilines in facilitating novel chemical transformations (Sahoo, Banerjee, Chakraborty, & Patel, 2012).
Electrophilic Trifluoromethylthiolation
Compounds related to this compound are utilized in the development of novel electrophilic trifluoromethylthiolating reagents. These reagents enable the introduction of trifluoromethylthio groups into various substrates, significantly expanding the toolkit available for the synthesis of molecules with potential pharmaceutical applications. The development of such reagents underscores the importance of halogenated anilines in medicinal chemistry (Shao et al., 2015).
Safety and Hazards
This compound is considered hazardous and comes with several safety warnings. It is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/mist/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/eye protection/face protection (P280) .
Wirkmechanismus
Target of Action
It belongs to the family of aniline-based compounds, which are often used in the synthesis of pharmaceuticals and dyes. They can interact with various biological targets depending on their specific substitutions.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-4-fluoro-3-iodoaniline hydrochloride . Factors such as temperature, pH, and the presence of other substances can affect its stability and activity.
Eigenschaften
IUPAC Name |
2-chloro-4-fluoro-3-iodoaniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClFIN.ClH/c7-5-4(10)2-1-3(8)6(5)9;/h1-2H,10H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIIHXFGALAWREP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)Cl)I)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2FIN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.92 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(4-chlorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2922068.png)
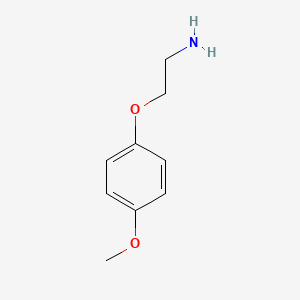
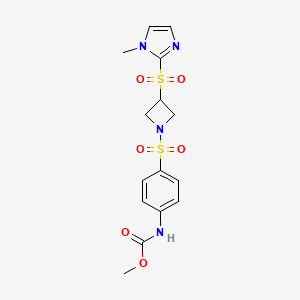
![1-(3-methoxypropyl)-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2922073.png)
![{[(2R)-1-benzylpiperidin-2-yl]methyl}(methyl)amine](/img/structure/B2922074.png)

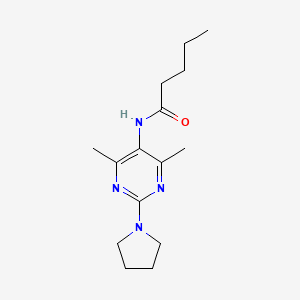
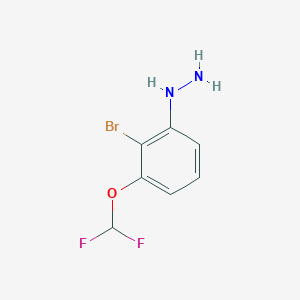

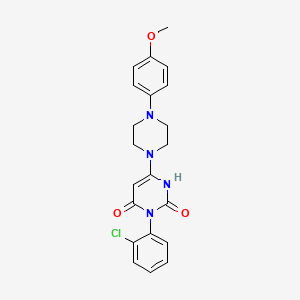
![(2-Azaspiro[4.5]decan-3-yl)methanol](/img/structure/B2922085.png)
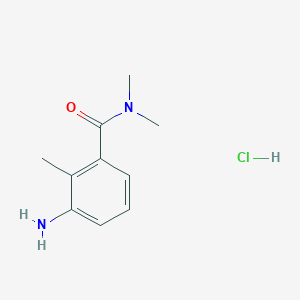
![N'-[(E)-(3-[1,1'-biphenyl]-4-yl-1-phenyl-1H-pyrazol-4-yl)methylidene]-4-chlorobenzenecarbohydrazide](/img/structure/B2922088.png)
